molecular formula C10H10BrNO2 B1604679 Ethyl 2-((4-bromophenyl)imino)acetate CAS No. 915712-34-4

Ethyl 2-((4-bromophenyl)imino)acetate

Cat. No.: B1604679
CAS No.: 915712-34-4
M. Wt: 256.1 g/mol
InChI Key: XLVKRRMSLOIGJU-UHFFFAOYSA-N
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Description

Ethyl 2-((4-bromophenyl)imino)acetate is an organic compound that belongs to the class of imino esters This compound is characterized by the presence of an ethyl ester group and a 4-bromophenyl imino group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-((4-bromophenyl)imino)acetate can be synthesized through a condensation reaction between ethyl acetate and 4-bromoaniline in the presence of a suitable condensing agent such as acetic anhydride or phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-bromophenyl)imino)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 4-bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted phenyl imino acetates.

    Reduction: Ethyl 2-((4-bromophenyl)amino)acetate.

    Hydrolysis: 2-((4-bromophenyl)imino)acetic acid.

Scientific Research Applications

Ethyl 2-((4-bromophenyl)imino)acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biological Studies: Researchers use it to study the interactions of imino esters with biological targets, such as enzymes and receptors.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-((4-bromophenyl)imino)acetate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic activation to release an active pharmacophore. The molecular targets and pathways involved can include enzyme inhibition, receptor modulation, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((4-chlorophenyl)imino)acetate
  • Ethyl 2-((4-fluorophenyl)imino)acetate
  • Ethyl 2-((4-methylphenyl)imino)acetate

Uniqueness

Ethyl 2-((4-bromophenyl)imino)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also serve as a handle for further functionalization through nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

ethyl 2-(4-bromophenyl)iminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVKRRMSLOIGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20648620
Record name Ethyl (2E)-[(4-bromophenyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915712-34-4
Record name Ethyl (2E)-[(4-bromophenyl)imino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20648620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((4-bromophenyl)imino)acetate
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